Cas no 2247103-18-8 (2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride)

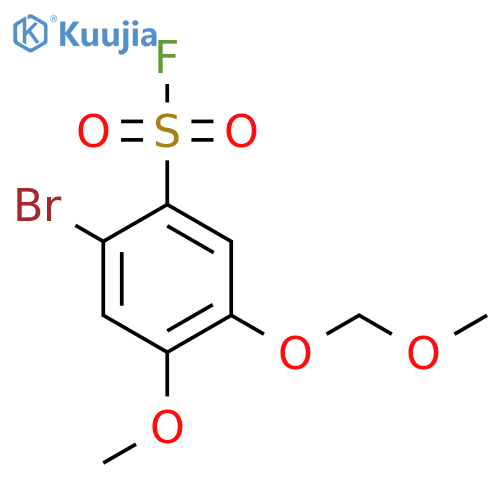

2247103-18-8 structure

商品名:2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride

2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride

- EN300-6493367

- 2247103-18-8

- 2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride

-

- インチ: 1S/C9H10BrFO5S/c1-14-5-16-8-4-9(17(11,12)13)6(10)3-7(8)15-2/h3-4H,5H2,1-2H3

- InChIKey: JHPIWMVWXYZAFU-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=C(C=C1S(=O)(=O)F)OCOC)OC

計算された属性

- せいみつぶんしりょう: 327.94164g/mol

- どういたいしつりょう: 327.94164g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 5

- 複雑さ: 331

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 70.2Ų

2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6493367-0.05g |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride |

2247103-18-8 | 0.05g |

$972.0 | 2023-05-31 | ||

| Enamine | EN300-6493367-5.0g |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride |

2247103-18-8 | 5g |

$3355.0 | 2023-05-31 | ||

| Enamine | EN300-6493367-1.0g |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride |

2247103-18-8 | 1g |

$1157.0 | 2023-05-31 | ||

| Enamine | EN300-6493367-2.5g |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride |

2247103-18-8 | 2.5g |

$2268.0 | 2023-05-31 | ||

| Enamine | EN300-6493367-0.5g |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride |

2247103-18-8 | 0.5g |

$1111.0 | 2023-05-31 | ||

| Enamine | EN300-6493367-10.0g |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride |

2247103-18-8 | 10g |

$4974.0 | 2023-05-31 | ||

| Enamine | EN300-6493367-0.1g |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride |

2247103-18-8 | 0.1g |

$1019.0 | 2023-05-31 | ||

| Enamine | EN300-6493367-0.25g |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride |

2247103-18-8 | 0.25g |

$1065.0 | 2023-05-31 |

2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride 関連文献

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Ye-Yun Zhang,Xi-Wen He,Wen-You Li RSC Adv., 2015,5, 71030-71034

-

M. Angeles Alvarez,Belén Alvarez,M. Esther García,Daniel García-Vivó,Miguel A. Ruiz Dalton Trans., 2013,42, 11039-11042

2247103-18-8 (2-Bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride) 関連製品

- 2229199-51-1(4-(2-methyloxolan-3-yl)-1,3-oxazolidin-2-one)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬